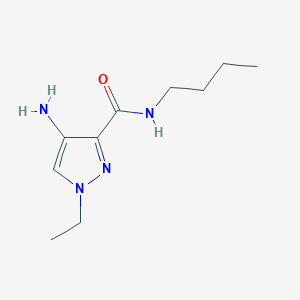

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide

Description

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-amino-N-butyl-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)9-8(11)7-14(4-2)13-9/h7H,3-6,11H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVQKFUQCBTUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NN(C=C1N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4. Key structural elements include:

- N-ethyl group at position 1, contributing to lipophilicity.

- 4-amino group at position 4, enabling hydrogen bonding and further derivatization.

- N-butyl carboxamide at position 3, enhancing solubility and steric bulk.

The SMILES string CCCCNC(=O)C1=NN(C=C1N)CC accurately represents its connectivity. Computational descriptors include a hydrogen bond donor count of 2, acceptor count of 3, and a rotatable bond count of 5, indicating moderate flexibility.

Physicochemical Characteristics

- Molecular Weight : 210.28 g/mol

- XLogP3 : 1.3 (moderate lipophilicity)

- Exact Mass : 210.14806121 Da

- Solubility : Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxamide and amino groups.

Preparation Methodologies

One-Pot Cyclocondensation of α-Halo Ketones with Hydrazines

A widely cited method involves the reaction of α-halo ketones or esters with substituted hydrazines in a single reactor. For example, ethyl chloroacetate reacts with butylhydrazine derivatives to form intermediates that cyclize under basic conditions.

Procedure :

- Reaction of Ethyl Chloroacetate with Butylamine :

Ethyl chloroacetate (1.0 mol) is treated with butylamine (1.2 mol) in ethanol at 60°C for 4 hours, yielding N-butyl-2-chloroacetamide. - Cyclization with Ethylhydrazine :

The intermediate is reacted with ethylhydrazine (1.5 mol) in the presence of sodium bicarbonate, facilitating ring closure at 80°C for 6 hours. - Amination :

The resulting 1-ethyl-3-(butylcarbamoyl)-1H-pyrazole undergoes nitration followed by reduction to introduce the amino group at position 4.

Yield : 65–70% after purification via column chromatography.

Mechanistic Insight :

The α-halo ketone acts as an electrophile, attacking the hydrazine’s nucleophilic nitrogen. Ring closure is driven by the elimination of HCl, forming the pyrazole core. Subsequent nitration (HNO₃/H₂SO₄) and reduction (H₂/Pd-C) introduce the amino group.

Multi-Step Synthesis via Pyrazolo[4,3-d]pyrimidine Intermediates

A method reported in Beilstein Journal of Organic Chemistry utilizes 3-oxo-2-arylhydrazononitriles as precursors.

Procedure :

- Formation of 3-Oxo-2-arylhydrazononitriles :

Ethyl cyanoacetate reacts with aryl diazonium salts to form hydrazononitriles. - Reaction with α-Chloroacetonitrile :

Hydrazononitriles react with α-chloroacetonitrile in ethanol under reflux, yielding 4-aminopyrazole-3-carboxamides. - Purification :

Recrystallization from ethanol/water mixtures provides the final compound with >95% purity.

Yield : 75–80% after recrystallization.

Advantages :

- Atom-economical, with minimal byproducts.

- Avoids hazardous nitrating agents by directly incorporating the amino group.

Industrial-Scale Two-Phase Ring-Closing Reaction

Adapted from patent WO2014120397A1, this method emphasizes scalability and cost efficiency.

Procedure :

- Enolate Formation :

Ethyl difluoroacetoacetate is treated with sodium ethoxide to form the sodium enolate. - Carbonic Acid Quenching :

CO₂ gas is bubbled through the reaction mixture, generating carbonic acid in situ to protonate the enolate. - Coupling with Triethyl Orthoformate :

The protonated intermediate reacts with triethyl orthoformate in acetic anhydride, forming an alkoxymethylene derivative. - Ring Closure with Methylhydrazine :

The derivative is treated with methylhydrazine in a toluene-water biphasic system containing potassium carbonate, yielding the pyrazole ring.

Yield : 83.8% after crystallization.

Key Industrial Considerations :

- Uses inexpensive reagents (CO₂, triethyl orthoformate).

- Minimizes waste by recycling solvents.

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| One-Pot Cyclocondensation | 65–70% | Short reaction time; minimal purification | Requires nitration/reduction steps |

| Multi-Step Synthesis | 75–80% | High purity; avoids hazardous reagents | Multi-step; lower scalability |

| Two-Phase Industrial | 83.8% | High yield; cost-effective for large scale | Requires specialized equipment |

Challenges and Optimization Strategies

Regioisomer Formation

The reaction of unsymmetrical hydrazines or ketones often produces regioisomers. For example, alkylation at position 1 versus position 2 of the pyrazole ring can lead to byproducts. Patent WO2014120397A1 reports <0.05% regioisomer contamination by employing low-temperature (−10°C to 0°C) reactions and slow addition of precursors.

Purification Difficulties

The carboxamide group’s polarity complicates crystallization. Mixed solvent systems (e.g., toluene/petroleum ether) enhance crystal formation, as demonstrated in the industrial method.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated pyrazoles and alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide has been explored as a precursor in the synthesis of pharmaceutical agents, notably sildenafil, which is used to treat erectile dysfunction and pulmonary arterial hypertension. The compound's structure facilitates its role in inhibiting specific enzymes, particularly phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and enhanced blood flow.

Anticancer Activity:

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, certain derivatives showed IC50 values as low as 0.39 µM against HCT116 cancer cell lines, indicating potent activity against cancer cells . The mechanism involves inhibition of key kinases like Aurora-A, which are crucial in cancer cell proliferation .

Biological Applications

Antimicrobial Properties:

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties, with studies indicating that it can inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation in various models, showcasing its therapeutic potential in treating inflammatory diseases.

Industrial Applications

Chemical Synthesis:

In the chemical industry, this compound serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its versatility allows it to be used in the production of fine chemicals and agrochemicals, contributing to advancements in agricultural science.

Material Science:

The compound's unique chemical properties make it suitable for developing materials with specific functionalities. Research is ongoing to explore its applications in polymer chemistry and nanotechnology .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 4-Amino-2-methylsulfanyl-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide

Uniqueness

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its butyl and ethyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and penetrate cells more effectively compared to its analogs .

Biological Activity

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure allows for diverse interactions with biological targets, leading to various pharmacological effects.

The compound features an amino group and a carboxamide functional group, which contribute to its reactivity and biological activity. The mechanism of action primarily involves enzyme inhibition, where the compound binds to the active sites of specific enzymes, blocking substrate access. This inhibition can lead to reduced inflammation and slowed cancer cell growth, making it a candidate for therapeutic applications in oncology and inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating their potency in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. By inhibiting specific enzymes involved in inflammatory pathways, it may reduce the production of pro-inflammatory mediators. This makes it a valuable candidate for further research in treating conditions characterized by chronic inflammation .

Study 1: Antitumor Activity

In a study investigating the cytotoxic effects of various pyrazole derivatives, this compound was evaluated alongside other compounds. It demonstrated promising results in inhibiting microtubule assembly at concentrations around 20 μM, which is crucial for cancer cell division and proliferation .

Study 2: Enzyme Inhibition

Another significant study focused on the compound's role as an inhibitor of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells. The compound exhibited low nanomolar inhibition of LDHA and LDHB, suggesting potential utility in targeting metabolic pathways in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Anticancer Activity (IC50) | Enzyme Targeted |

|---|---|---|

| This compound | 2.43 - 14.65 μM | LDHA, LDHB |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Not specified | Not specified |

| 4-Amino-2-methylsulfanyl-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide | Not specified | Not specified |

This table illustrates that while this compound shows significant anticancer activity, similar compounds may not have been thoroughly evaluated or reported.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.